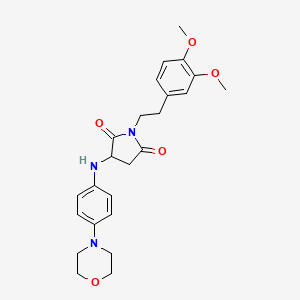
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "DMPP" and has been studied extensively for its ability to modulate various biochemical and physiological processes in the body.
作用機序
DMPP works by modulating the activity of various receptors in the body. Specifically, DMPP has been found to act as a partial agonist at dopamine D2 receptors, a partial agonist at serotonin 5-HT1A receptors, and an antagonist at α1-adrenergic receptors. This modulation of receptor activity has been shown to have various effects on the body, including increasing dopamine and serotonin release, reducing blood pressure, and improving cognitive function.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects on the body. DMPP has been shown to increase dopamine and serotonin release, which can have beneficial effects on mood and cognitive function. DMPP has also been found to reduce blood pressure, which can be beneficial for individuals with hypertension. Additionally, DMPP has been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases and disorders.
実験室実験の利点と制限
DMPP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, DMPP has been extensively studied, and its mechanism of action is well-understood. However, one limitation of DMPP is that it can be difficult to work with due to its low solubility in water. Additionally, DMPP has not been extensively studied in vivo, so its effects on the body are not fully understood.
将来の方向性
There are several future directions for research on DMPP. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. Additionally, further research is needed to understand the in vivo effects of DMPP and its potential side effects. Finally, research is needed to develop more efficient synthesis methods for DMPP, as well as to develop new derivatives of DMPP with improved solubility and bioavailability.
In conclusion, DMPP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP has been extensively studied for its ability to modulate various biochemical and physiological processes in the body, and its mechanism of action is well-understood. While DMPP has several advantages for lab experiments, it also has limitations, and further research is needed to fully understand its potential therapeutic applications.
合成法
DMPP can be synthesized through a multi-step process starting with the reaction between 3,4-dimethoxyphenethylamine and 4-morpholinophenyl isocyanate. This reaction produces an intermediate compound, which is then reacted with maleic anhydride to form DMPP.
科学的研究の応用
DMPP has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. DMPP has been found to modulate the activity of various receptors, including dopamine, serotonin, and adrenergic receptors. This modulation has been shown to have beneficial effects on various diseases and disorders, including Parkinson's disease, depression, and hypertension.
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-30-21-8-3-17(15-22(21)31-2)9-10-27-23(28)16-20(24(27)29)25-18-4-6-19(7-5-18)26-11-13-32-14-12-26/h3-8,15,20,25H,9-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPAVWUWNYWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)
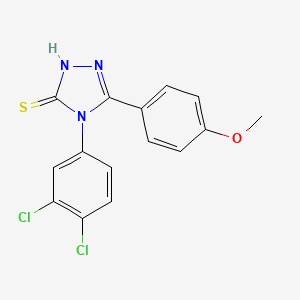

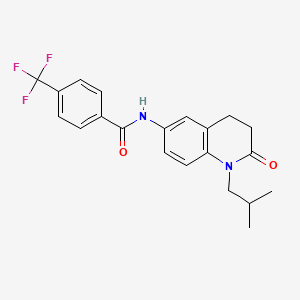
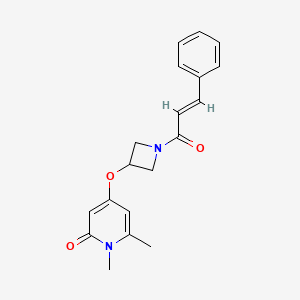
![2-((3-(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2718500.png)


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2718507.png)
![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)
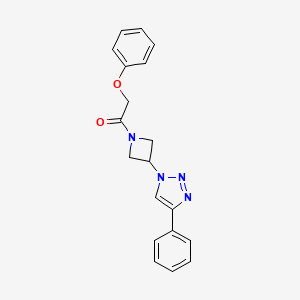


![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)